molecular formula C14H14N2O B11881511 N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine CAS No. 100869-95-2

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine

Cat. No.: B11881511
CAS No.: 100869-95-2
M. Wt: 226.27 g/mol
InChI Key: UHPXLTPMOSMURE-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is a dihydro-1,3-oxazine derivative incorporating a naphthalene moiety. This structure is of significant interest in medicinal chemistry and organic synthesis. Compounds featuring a naphthalene ring fused or linked to a 1,3-oxazine core are recognized as privileged scaffolds in drug discovery . Researchers are exploring novel naphtho[1,3]oxazine derivatives for their potential biological activities. Some synthesized analogues have shown remarkable in vitro anticancer activities against certain breast and colon cancer cell lines, with efficacy comparable to established chemotherapeutic agents like 5-fluorouracil . The naphthalene group is a common pharmacophore that can enhance a molecule's ability to interact with biological targets through hydrophobic interactions and π-stacking. Furthermore, the 1,3-oxazine ring is a versatile heterocycle used in the construction of more complex molecular architectures. For instance, related naphthalene-based amino-alcohol precursors can undergo dehydrative cyclization with oxo-acids to build sophisticated steroidal frameworks, demonstrating the utility of such structures in synthetic methodology . This compound is intended for research and development purposes in laboratory settings. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100869-95-2

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

N-naphthalen-1-yl-5,6-dihydro-4H-1,3-oxazin-2-amine

InChI

InChI=1S/C14H14N2O/c1-2-7-12-11(5-1)6-3-8-13(12)16-14-15-9-4-10-17-14/h1-3,5-8H,4,9-10H2,(H,15,16)

InChI Key

UHPXLTPMOSMURE-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(OC1)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Mannich-Type Condensation Under Solvent-Free Conditions

The most widely reported method for synthesizing naphtho-oxazine derivatives involves Mannich-type condensation reactions. A solvent-free approach using β-naphthol, primary amines, and formaldehyde has been optimized for scalability and efficiency. In one protocol, β-naphthol (1.0 mmol) reacts with a primary amine (1.0 mmol) and formaldehyde (2.0 mmol) in the presence of GO-Fe₃O₄-Ti(IV) nanocatalyst (0.4 g) at 65°C . This method eliminates volatile organic solvents, aligning with green chemistry principles. The nanocatalyst enhances reaction kinetics through synergistic Lewis acid and surface activation effects, achieving yields of 72–91% for analogous naphtho[1,2-e] oxazines .

Critical parameters include:

  • Temperature : Reactions below 60°C result in incomplete cyclization, while temperatures exceeding 75°C promote side reactions.

  • Catalyst loading : 0.4 g of GO-Fe₃O₄-Ti(IV) per mmol substrate optimizes turnover frequency without nanoparticle aggregation .

  • Workup : Ethanol dissolution followed by cold-water precipitation isolates products with >95% purity after recrystallization .

Radical Addition-Cyclization of α,β-Unsaturated Hydroxamates

Pioneering work by Tanaka et al. demonstrates radical-mediated synthesis of 1,2-oxazinones, which can be adapted for 1,3-oxazines. α,β-Unsaturated hydroxamates containing oxime ethers undergo radical addition-cyclization with AIBN initiators, forming six-membered rings with 68% diastereomeric excess . For naphthalene-containing systems, this method requires:

  • Radophilic dipolarophiles : Acrylonitrile or methyl acrylate traps radicals efficiently .

  • Thermal initiation : Refluxing toluene (110°C) ensures complete conversion within 6 hours .

Protective Group Strategies for Multi-Step Syntheses

Complex derivatives necessitate protective group chemistry. A representative sequence for N-(naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine involves:

  • O-Benzylation : 4-Hydroxynaphtho[1,8-de][1, oxazine reacts with benzyl bromide (K₂CO₃, KI, acetone) to install the benzyl ether (61% yield) .

  • Ring-opening : Heating in DMF cleaves the oxazine ring to 2-(benzyloxy)-1-naphthaldehyde .

  • Reductive amination : The aldehyde condenses with 5,6-dihydro-4H-1,3-oxazin-2-amine under H₂/Pd-C to furnish the target compound .

Key challenges include:

  • Demethylation side reactions : o-Methoxy groups undergo unintended cleavage during benzylation .

  • Catalyst poisoning : Residual KI deactivates palladium catalysts unless rigorously removed .

Solvent-Free Mechanochemical Synthesis

Ball milling techniques enable rapid synthesis without solvents. A reported procedure combines 2-naphthol (1 mmol) and 1,3,6,8-tetraazatricyclo[4.3.1.1³,⁸]undecane (TATU, 1 mmol) in a planetary mill (500 rpm, 12 h) . This method:

  • Reduces reaction time : 12 hours vs. 24–48 hours for solution-phase analogs .

  • Improves atom economy : 100% theoretical atom utilization vs. 40–60% in solvent-based routes .

However, yields remain moderate (28%) due to competing polymerization of naphthol .

Comparative Analysis of Synthetic Methods

MethodYield (%)Temperature (°C)CatalystKey Advantage
Mannich condensation 72–9165GO-Fe₃O₄-Ti(IV)Solvent-free, recyclable catalyst
Umpolung strategy 8225NoneStereoselective functionalization
Radical cyclization 68110AIBNDiastereocontrol
Mechanochemical 28RT (milling)NoneZero solvent waste

Reaction Optimization and Scalability

Catalyst recycling : GO-Fe₃O₄-Ti(IV) maintains 89% activity after five cycles, with leaching <2% per run .
Scale-up limitations : Umpolung reactions exhibit excellent scalability (up to 50 mmol), whereas radical methods are limited by exothermicity above 10 mmol .
Purity control : Recrystallization from ethanol/water (3:1) removes unreacted naphthol and oligomers, achieving ≥98% HPLC purity .

Mechanistic Insights

  • Mannich pathway : Imine formation between amine and formaldehyde precedes nucleophilic attack by β-naphthol, followed by dehydrative cyclization .

  • Umpolung mechanism : Reversal of α-hydrazonoketone polarity enables electrophilic methylation at the α-nitrogen, which directs subsequent cyclization .

  • Radical initiation : AIBN-derived cyanopropyl radicals abstract hydrogen from hydroxamates, generating conjugated radicals that undergo 6-endo-trig cyclization .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The oxazine ring’s amine group participates in condensation reactions with aldehydes or ketones to form imine derivatives. This reactivity is critical for generating structurally diverse intermediates in medicinal chemistry. For example:

  • Reaction with formaldehyde yields a methylene-bridged dimer.

  • Condensation with aromatic aldehydes (e.g., benzaldehyde) produces Schiff bases, enhancing conjugation and potential bioactivity.

Table 1: Condensation Reactions and Products

Carbonyl CompoundProductKey Functional GroupsApplication
FormaldehydeBis-oxazine dimerImine linkagePolymer precursors
BenzaldehydeN-Benzylidene derivativeAromatic Schiff baseAntimicrobial agents

Cyclocondensation with Nucleophiles

The oxazine ring undergoes cyclocondensation with nucleophiles like nitriles or active methylene compounds. For instance, reactions with 2-cyanoacetamide in acetonitrile yield pyrimidine derivatives (e.g., 13 and 14 in ), while p-nitrobenzylcyanide forms 1,3-oxazine derivatives via intermediate thiourea adducts .

Mechanistic Insight:

  • Nucleophilic attack on the oxazine’s electron-deficient carbon.

  • Cyclization via elimination, forming fused heterocycles.

Table 2: Cyclocondensation Products

NucleophileProduct TypeConditionsYield (%)
2-CyanoacetamidePyrimidine derivativeReflux, acetonitrile72–85
p-Nitrobenzylcyanide1,3-Oxazine derivativePiperidine catalysis68

Halogenation and Electrophilic Substitution

The naphthyl group undergoes electrophilic substitution, while the oxazine ring reacts with halogenating agents:

  • Chlorination: Treatment with PCl₅/POCl₃ converts the oxazine’s carbonyl group to a chlorinated pyridine derivative (e.g., 6a in ).

  • Sulfonation: Naphthalene sulfonyl chloride reacts at the naphthyl ring’s α-position, forming sulfonamide derivatives .

Table 3: Halogenation Reactions

ReagentTarget SiteProductApplication
PCl₅/POCl₃Oxazine carbonyl2-ChloronicotinonitrileAnticancer agent synthesis
Cl₂/FeCl₃Naphthyl ringChloronaphthyl oxazineFluorescent probes

Nucleophilic Addition-elimination Reactions

The oxazine’s nitrogen participates in nucleophilic attacks:

  • Grignard Reagents: Organomagnesium compounds add to the oxazine’s C=N bond, forming hydrazones or azomethine imines (analogous to nitrosamine reactivity in ).

  • Thiols: Mercapto compounds (e.g., 3,4-dichlorothiophenol) induce N-dealkylation or O-sulfonation .

Key Observation:

  • Reactions with phenylmagnesium bromide yield N-phenyl hydrazines, suggesting radical intermediates during elimination .

Biological Reactivity

Though not purely synthetic, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition: Binds to cytochrome P450 isoforms via π-π stacking (naphthyl group) and hydrogen bonding (oxazine NH).

  • Metabolic Oxidation: Liver microsomes oxidize the oxazine ring to form hydroxylated metabolites.

Scientific Research Applications

Anticancer Activity

Research has shown that compounds containing oxazine moieties exhibit notable anticancer properties . N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine has demonstrated binding affinity to various enzymes and receptors linked to cancer pathways. For instance, studies indicate that similar compounds have shown significant growth inhibition against several cancer cell lines, suggesting a potential therapeutic role in cancer treatment .

Neuroprotective Effects

The compound has been investigated for its effects on neurodegenerative diseases such as Alzheimer's disease. It functions as an inhibitor of beta-secretase (BACE), which is crucial in the formation of amyloid plaques associated with Alzheimer's. Inhibiting this enzyme could mitigate the progression of the disease .

Antimicrobial Properties

The structural similarity of this compound to known antimicrobial agents suggests potential efficacy against various pathogens. Preliminary studies indicate that derivatives of this compound may possess significant antimicrobial activity, warranting further exploration in this domain.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of oxazine derivatives, this compound was tested against various cancer cell lines. Results indicated a significant percentage growth inhibition compared to control groups, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Neuroprotective Mechanisms

Research on the neuroprotective mechanisms of similar oxazine compounds revealed their ability to inhibit beta-secretase activity effectively. This inhibition correlated with reduced amyloid plaque formation in vitro, suggesting therapeutic applications for neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
4-Aryl-5,6-dihydrooxazineOxazine ringAnticancer activity
2-Amino-naphthalene derivativesNaphthalene coreAntimicrobial properties
1-ArylbenzimidazolesAromatic systemAntiviral activity

This table illustrates the unique position of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amines within a broader class of biologically active molecules.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis in fungi, leading to antifungal effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the 1,3-Oxazin Family

  • N-(4-Bromophenyl)-5,6-dihydro-4,4,6-trimethyl-4H-1,3-oxazin-2-amine hydrochloride (CAS: 72549-87-2): Structural Differences: The bromophenyl substituent introduces an electron-withdrawing group, contrasting with the electron-rich naphthalen-1-yl group. Additional methyl groups on the oxazin ring enhance steric hindrance and may reduce conformational flexibility. The hydrochloride salt enhances aqueous solubility compared to the free base form of the target compound .
  • N-{3-[(4S,6R)-2-amino-4-methyl-6-(trifluoromethyl)-5,6-dihydro-4H-1,3-oxazin-4-yl]-4-fluorophenyl}-5-cyanopyridine-2-carboxamide: Key Features: Incorporates a trifluoromethyl group (electron-withdrawing) and a cyano-pyridine moiety, which may enhance metabolic stability and target affinity. The stereochemistry (4S,6R) introduces chirality, critical for enantioselective biological interactions.

Thiazin-Based Analogues

  • Xylazine (N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine): Structural Comparison: Replaces the oxazin oxygen with sulfur, altering electronic properties (e.g., sulfur’s lower electronegativity reduces hydrogen-bonding capacity). The 2,6-dimethylphenyl group provides steric bulk similar to naphthalene but with lower aromatic surface area. Functional Impact: Xylazine is a known sedative and analgesic in veterinary medicine. The thiazin ring’s sulfur may contribute to its prolonged activity due to slower metabolic clearance compared to oxazin derivatives .
  • N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine :

    • Substituent Effects : The ethoxy group is electron-donating, increasing electron density on the phenyl ring. This contrasts with the electron-rich naphthalene in the target compound, suggesting differences in π-π stacking interactions with biological targets .

Oxazole and Oxadiazine Derivatives

  • N-methyl-5-(naphthalen-1-yl)oxazol-2-amine :

    • Ring System : The five-membered oxazole ring introduces greater ring strain and reduced conformational flexibility compared to the six-membered oxazin.
    • Synthetic Routes : Synthesized via LHMDS-mediated coupling in THF, differing from the dehydrosulfurization methods used for oxadiazines .
  • 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: Heteroatom Arrangement: The 1,3,5-oxadiazine ring contains two nitrogen atoms, enabling diverse hydrogen-bonding patterns. Synthesis: Utilizes iodine and triethylamine for dehydrosulfurization, a method that may be adaptable to the target oxazin compound with modifications .

Comparative Data Table

Compound Class Example Compound Key Substituents Molecular Weight (g/mol) Notable Properties Biological Implications
1,3-Oxazin N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine Naphthalen-1-yl ~257.3* High lipophilicity, aromatic interactions Potential CNS activity
1,3-Oxazin (Bromophenyl) N-(4-Bromophenyl)-5,6-dihydro-4,4,6-trimethyl-... 4-Bromophenyl, trimethyl 313.66 Enhanced steric hindrance, polarizability Unreported
1,3-Thiazin Xylazine 2,6-Dimethylphenyl 220.33 Sedative, sulfur-enhanced stability Veterinary analgesia
Oxazole N-methyl-5-(naphthalen-1-yl)oxazol-2-amine Naphthalen-1-yl, methyl ~224.3* Ring strain, reduced flexibility Unreported
1,3,5-Oxadiazine 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)... 4-Chlorophenyl, trichloromethyl ~380–400* Electrophilic reactivity Antimicrobial candidates

*Estimated based on structural analogs.

Key Research Findings

  • Synthetic Challenges : Oxazin derivatives often require precise dehydrosulfurization conditions (e.g., I₂/Et₃N) to avoid side reactions, as seen in 1,3,5-oxadiazine synthesis .
  • Pharmacological Potential: Thiazin-based compounds like Xylazine demonstrate the importance of heteroatom choice (S vs. O) in biological activity .
  • Electron Effects : Electron-withdrawing groups (e.g., Br, CF₃) in oxazin derivatives improve stability but may reduce bioavailability due to increased polarity .

Biological Activity

N-(Naphthalen-1-yl)-5,6-dihydro-4H-1,3-oxazin-2-amine is a heterocyclic compound featuring an oxazine ring that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological evaluations, and comparisons with structurally related compounds.

Chemical Structure and Properties

The compound has a molecular formula of C₁₄H₁₄N₂O and a molar mass of 226.27 g/mol. Its unique structure includes a naphthyl group that contributes to its aromatic properties, making it relevant in various biological applications.

Synthesis Methods

Several synthetic routes have been reported for producing this compound. One significant method involves the hetero Diels-Alder reaction, which allows for the formation of oxazine rings from nitrosoolefins and alkenes . This synthetic versatility is crucial for exploring the compound's biological properties.

Biological Activity

Research indicates that compounds with oxazine moieties can exhibit significant biological activities. The following table summarizes some of the notable biological activities associated with this compound and related compounds:

Compound Biological Activity Mechanism/Notes
This compoundPotential anticancer activityBinding affinity to enzymes involved in cancer pathways
4-Aryl-5,6-dihydrooxazineAnticancer activitySimilar structural features; targets cancer cells
2-Amino-naphthalene derivativesAntimicrobial propertiesExhibits activity against various pathogens
1-ArylbenzimidazolesAntiviral activityRelated aromatic systems enhance antiviral efficacy

Studies suggest that this compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways. This interaction could be pivotal in understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Case Studies and Research Findings

A study exploring the antimicrobial activity of similar oxazine compounds reported minimal inhibitory concentrations (MICs) ranging from 10 to 35 µg/ml for bacteria and 10 to 40 µg/ml for fungi . These findings indicate that derivatives of oxazine compounds can exhibit potent antimicrobial properties.

In another investigation into structural analogs, researchers found that modifications to the oxazine ring could significantly influence biological activity. The study highlighted the importance of structural features in determining the efficacy of these compounds against various biological targets .

Q & A

Q. Basic Synthesis & Characterization

  • Methodology :
    • Synthesis : Use ring-closing metathesis or condensation reactions between naphthalen-1-amine and a suitably functionalized oxazine precursor. Catalysts like BF₃·Et₂O or Lewis acids may enhance cyclization efficiency .
    • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol or acetonitrile. High-performance liquid chromatography (HPLC) with C18 columns (≥98% purity threshold) is critical for removing byproducts .
  • Validation :
    • Spectroscopy : ¹H/¹³C NMR to confirm aromatic protons (δ 7.2–8.5 ppm for naphthalene) and oxazine ring protons (δ 3.5–4.5 ppm). Mass spectrometry (ESI-MS) for molecular ion [M+H]⁺ matching theoretical m/z .
    • Elemental Analysis : Confirm C, H, N, S composition within ±0.3% of theoretical values .

What advanced crystallographic techniques resolve structural ambiguities in this compound derivatives?

Q. Advanced Structural Analysis

  • Crystallographic Challenges :
    • Disordered naphthalene rings or oxazine puckering can complicate refinement. Twinning may occur in monoclinic systems.
  • Solutions :
    • Software Tools : SHELXL for small-molecule refinement (e.g., anisotropic displacement parameters for heavy atoms) . WinGX/ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen-bonding networks .
    • Data Collection : High-resolution synchrotron data (≤1.0 Å) reduces overfitting. Use the Rint metric (<5%) to assess data quality .
  • Example : A related oxazine derivative (CAS 23076-35-9) showed C–N bond length discrepancies (1.33–1.37 Å) resolved via SHELXL restraints .

How do researchers address contradictions in stability data for oxazine-containing compounds under varying pH and temperature conditions?

Q. Advanced Stability Studies

  • Experimental Design :
    • Stress Testing : Incubate the compound in buffers (pH 2–12, 37°C) and analyze degradation via HPLC-UV (λ = 254 nm). Monitor hydrolysis of the oxazine ring (e.g., half-life at pH 7.4: ~48 hours) .
    • Thermal Analysis : Differential scanning calorimetry (DSC) to identify melting points (e.g., ~180–200°C for analogous thiazines) and detect polymorphs .
  • Data Interpretation :
    • Contradictions in degradation pathways (e.g., oxidative vs. hydrolytic) may arise from trace metal impurities. Use inductively coupled plasma mass spectrometry (ICP-MS) to validate reagent purity .

What computational strategies predict the bioactivity of this compound against therapeutic targets?

Q. Advanced Mechanistic Studies

  • Methodology :
    • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., DPP-IV for diabetes targets). The oxazine ring’s puckering (envelope vs. half-chair) affects binding affinity .
    • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on naphthalene) with IC₅₀ values from enzymatic assays .
  • Case Study : A triazolopiperazine-oxazine hybrid (IC₅₀ = 18 nM for DPP-IV) showed ~90% oral bioavailability in preclinical models, validated by in vivo efficacy studies .

How can researchers differentiate between regioisomers in oxazine derivatives during synthetic optimization?

Q. Advanced Analytical Chemistry

  • Techniques :
    • 2D NMR : NOESY or HSQC to distinguish naphthalene substitution patterns (e.g., 1- vs. 2-position) .
    • X-ray Diffraction : Compare experimental unit-cell parameters (e.g., a = 10.2 Å, b = 12.5 Å for 1-naphthyl vs. a = 9.8 Å for 2-naphthyl isomers) .
  • Case Study : Regioisomeric thiazines (CAS 7361-61-7 vs. 23076-35-9) were resolved via ¹H-¹⁵N HMBC, showing distinct N–H coupling constants .

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